molecular formula C6H7Cl2F3N2O B2610242 4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride CAS No. 1707602-48-9

4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride

Cat. No.: B2610242
CAS No.: 1707602-48-9
M. Wt: 251.03
InChI Key: BMXUEWUWCADRJF-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride is a chemical compound with the molecular formula C6H7Cl2F3N2O. It is known for its unique trifluoromethoxy group attached to a pyridine ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride typically involves the introduction of the trifluoromethoxy group to a pyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridine derivatives with different functional groups, while substitution reactions can introduce new groups to the pyridine ring.

Scientific Research Applications

4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Trifluoromethoxy)pyridin-3-amine dihydrochloride include other pyridine derivatives with different substituents, such as:

  • 4-(Methoxy)pyridin-3-amine
  • 4-(Chloromethoxy)pyridin-3-amine
  • 4-(Fluoromethoxy)pyridin-3-amine

Uniqueness

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(trifluoromethoxy)pyridin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-1-2-11-3-4(5)10;;/h1-3H,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXUEWUWCADRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1OC(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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